molecular formula C6H6Cl2N2 B238926 Santonine, oxime CAS No. 1618-82-2

Santonine, oxime

Cat. No. B238926
CAS RN: 1618-82-2
M. Wt: 261.32 g/mol
InChI Key: DZFUMKYXWIWTMJ-ZYLULROZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Santonine oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of santonine oxime is not yet fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in parasitic organisms. This results in the disruption of their normal cellular processes, leading to their death.

Biochemical And Physiological Effects

Santonine oxime has been shown to have a range of biochemical and physiological effects, including the inhibition of protein and nucleic acid synthesis, as well as the disruption of mitochondrial function. It has also been shown to induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of santonine oxime is its relatively low toxicity, making it a promising candidate for drug development. However, its solubility in water is limited, which can make it difficult to work with in certain lab experiments.

Future Directions

There are many potential future directions for research on santonine oxime. One area of interest is in the development of new drugs for the treatment of parasitic infections, particularly those that are resistant to existing therapies. Another area of research is in the development of new cancer therapies, based on the compound's ability to induce apoptosis in cancer cells. Additionally, there is potential for the use of santonine oxime in other scientific fields, such as agriculture and environmental science.
In conclusion, santonine oxime is a promising compound with many potential applications in scientific research. Its unique properties and low toxicity make it an attractive candidate for drug development, particularly in the field of parasitic infections. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.

Synthesis Methods

Santonine oxime can be synthesized through the reaction of santonin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is relatively stable under normal conditions.

Scientific Research Applications

Santonine oxime has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of parasitic infections. Studies have shown that santonine oxime exhibits potent activity against a range of parasitic organisms, including malaria, leishmaniasis, and schistosomiasis.

properties

CAS RN

1618-82-2

Product Name

Santonine, oxime

Molecular Formula

C6H6Cl2N2

Molecular Weight

261.32 g/mol

IUPAC Name

(3S,3aS,5aS,8E,9bS)-8-hydroxyimino-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H19NO3/c1-8-10-4-6-15(3)7-5-11(16-18)9(2)12(15)13(10)19-14(8)17/h5,7-8,10,13,18H,4,6H2,1-3H3/b16-11+/t8-,10-,13-,15-/m0/s1

InChI Key

DZFUMKYXWIWTMJ-ZYLULROZSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C=C/C(=N\O)/C(=C3[C@H]2OC1=O)C)C

SMILES

CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C

Other CAS RN

1618-82-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.